Ethyl 2-(bromomethyl)acrylate

Description

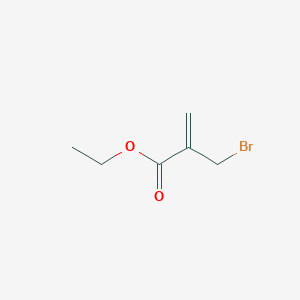

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(bromomethyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9BrO2/c1-3-9-6(8)5(2)4-7/h2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTCMFVTVXAOHNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=C)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10309738 | |

| Record name | Ethyl 2-(bromomethyl)acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10309738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17435-72-2 | |

| Record name | 17435-72-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=215252 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 2-(bromomethyl)acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10309738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Bromomethyl)acrylic acid ethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 2-(bromomethyl)acrylate (CAS: 17435-72-2)

<_>

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-(bromomethyl)acrylate, with the CAS registry number 17435-72-2, is a versatile bifunctional reagent of significant interest in organic synthesis and materials science.[1][2] Its structure, incorporating both a reactive allylic bromide and an electron-deficient acrylate moiety, allows it to participate in a diverse range of chemical transformations. This guide provides a comprehensive overview of its properties, synthesis, reactivity, handling, and key applications, with a focus on its utility for professionals in research and drug development.

Physicochemical and Spectroscopic Properties

This compound is typically a colorless to pale yellow oil or liquid.[3][4][5] It possesses a distinct, pungent odor and is known to be a lachrymator and vesicant, necessitating careful handling.[6]

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 17435-72-2 | [3] |

| Molecular Formula | C₆H₉BrO₂ | [3][4][7] |

| Molecular Weight | 193.04 g/mol | [4][7] |

| Appearance | Colorless to pale yellow liquid/oil | [3][4][5] |

| Boiling Point | 38 °C at 0.8 mmHg | [4] |

| Density | 1.398 g/mL at 25 °C | [4] |

| Refractive Index (n20/D) | 1.4770 to 1.4810 | [8] |

| Flash Point | 81 °C (177.8 °F) - closed cup | |

| Solubility | Soluble in organic solvents like Chloroform and Ethyl Acetate; limited solubility in water.[1][2][4] | |

| Storage Temperature | -20°C is recommended for long-term storage.[4] |

Spectroscopic Profile

The structural identity of this compound is unequivocally confirmed by its spectroscopic data.

-

¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is characterized by several key signals. A triplet at approximately δ 1.30 ppm corresponds to the methyl protons of the ethyl group. The methylene protons of the ethyl group appear as a quartet around δ 4.24 ppm. A sharp singlet for the bromomethyl protons is observed at δ 4.16 ppm. The two vinyl protons are diastereotopic and appear as distinct singlets at δ 5.92 and δ 6.30 ppm.[4][7]

-

¹³C NMR (101 MHz, CDCl₃): The carbon spectrum shows the ester carbonyl carbon at δ 164.8 ppm. The quaternary olefinic carbon is found at δ 137.6 ppm, while the terminal vinyl carbon appears at δ 128.8 ppm. The bromomethyl carbon resonates at δ 29.3 ppm. The carbons of the ethyl ester group are observed at δ 61.2 ppm (O-CH₂) and δ 14.1 ppm (CH₃).[4][7]

-

Infrared (IR) Spectroscopy: The IR spectrum displays a strong absorption band around 1718 cm⁻¹, which is characteristic of the C=O stretch of the α,β-unsaturated ester.[4][7] Another significant band for the C=C double bond is observed around 1626 cm⁻¹.[6]

Synthesis and Purification

Synthetic Pathway

A common and reliable method for the synthesis of this compound involves the bromination of Ethyl 2-(hydroxymethyl)acrylate.[4][7] This transformation is typically achieved using phosphorus tribromide (PBr₃) in an ethereal solvent at low temperatures.

Caption: Synthesis of this compound.

Experimental Protocol: Synthesis

-

Dissolve Ethyl 2-(hydroxymethyl)acrylate (15.4 mmol) in anhydrous diethyl ether (15 mL) in a round-bottom flask under a nitrogen atmosphere.[4][7]

-

Slowly add phosphorus tribromide (5.4 mmol) dropwise to the solution, maintaining the temperature at 0 °C.[4][7]

-

Stir the reaction mixture at 0 °C for 3 hours, then allow it to warm to room temperature.[4][7]

-

Combine the organic layers, wash with brine (2 x 10 mL), and dry over anhydrous magnesium sulfate.[4][7]

-

Filter the solution and concentrate it under reduced pressure to yield the crude product as a colorless liquid, which can often be used without further purification.[4][7]

Purification Methods

For applications requiring high purity, distillation under reduced pressure is the preferred method.[4][9] If the product contains acidic impurities, it can be washed with a cold, dilute solution of sodium bicarbonate until carbon dioxide evolution ceases, followed by extraction with ether, drying, and distillation.[4][9]

Reactivity and Mechanistic Considerations

The dual functionality of this compound dictates its reactivity. It can act as both an electrophile at multiple sites and a monomer for polymerization.

Sources

- 1. CAS 17435-72-2: this compound | CymitQuimica [cymitquimica.com]

- 2. Page loading... [guidechem.com]

- 3. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 4. This compound | 17435-72-2 [chemicalbook.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. 235360050 [thermofisher.com]

- 9. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

An In-depth Technical Guide to Ethyl 2-(bromomethyl)acrylate: Synthesis, Reactivity, and Applications

This guide provides a comprehensive overview of Ethyl 2-(bromomethyl)acrylate, a versatile bifunctional reagent with significant applications in organic synthesis and polymer chemistry. Intended for researchers, scientists, and professionals in drug development, this document delves into the core chemical principles, synthesis protocols, reactivity, and practical applications of this compound, grounded in established scientific literature.

Introduction: A Versatile Building Block

This compound (EBMA) is an organic compound that has garnered considerable interest for its dual reactivity.[1] Structurally, it is an acrylate ester featuring a vinyl group and an allylic bromide. This unique arrangement of functional groups—a polymerizable double bond and a reactive electrophilic center—makes it a valuable intermediate for a wide range of chemical transformations.[1][2] It serves as a key reagent in the synthesis of complex molecules, including α-methylene-γ-butyrolactones, which are known for their potential antitumor activity, and as a functional monomer in the creation of advanced polymers.[3][4]

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is paramount for its effective use in a laboratory setting. This colorless to pale yellow oil possesses a distinct odor and is characterized by the properties summarized in the table below.[1][5][6]

| Property | Value | Source(s) |

| CAS Number | 17435-72-2 | [5][6][7][8][9] |

| Molecular Formula | C₆H₉BrO₂ | [5][6][7][8] |

| Molecular Weight | 193.04 g/mol | [5][6][7][8][9] |

| Appearance | Colorless to pale yellow liquid | [1][5][6][7] |

| Density | 1.398 g/mL at 25 °C | [4][5][7][10] |

| Boiling Point | 38 °C at 0.8 mmHg | [5][6][7][10] |

| Refractive Index (n²⁰/D) | 1.479 | [4][5][10] |

| Flash Point | 178 °F (81 °C) - closed cup | [4][6][10] |

| Solubility | Soluble in organic solvents like ether, chloroform, and ethyl acetate; limited solubility in water. | [1][2] |

| Storage Conditions | Store at -20°C to 2-8°C in a dry, cool, and well-ventilated place, away from light, air, and heat. | [5][6][7][11][12] |

Synthesis of this compound

The synthesis of this compound can be achieved through several routes, with the bromination of ethyl 2-(hydroxymethyl)acrylate being a common and efficient method. An alternative pathway involves the esterification of α-(bromomethyl)acrylic acid.

Bromination of Ethyl 2-(hydroxymethyl)acrylate

This method involves the conversion of the primary alcohol in ethyl 2-(hydroxymethyl)acrylate to an alkyl bromide using a brominating agent such as phosphorus tribromide (PBr₃). The reaction is typically carried out at a low temperature to control its exothermicity and minimize side reactions.

Reaction Mechanism:

Figure 1: Synthesis of this compound via bromination.

Experimental Protocol:

-

In a flask equipped with a stirrer and under an inert atmosphere, dissolve ethyl 2-(hydroxymethyl)acrylate (15.4 mmol) in diethyl ether (15 mL) and cool the solution to 0 °C in an ice bath.[5][13]

-

Slowly add phosphorus tribromide (5.4 mmol) dropwise to the stirred solution, maintaining the temperature at 0 °C.[5][13]

-

Stir the reaction mixture at 0 °C for 3 hours, then allow it to warm to room temperature.[5][13]

-

Quench the reaction by carefully adding water (5 mL).

-

Extract the product with hexane (3 x 10 mL).

-

Combine the organic layers, wash with brine (2 x 10 mL), and dry over anhydrous magnesium sulfate.[5][13]

-

Filter and concentrate the solution under reduced pressure to yield this compound as a colorless liquid.[5][13]

Esterification of α-(Bromomethyl)acrylic Acid

This two-step process begins with the synthesis of α-(bromomethyl)acrylic acid from diethyl bis(hydroxymethyl)malonate, followed by esterification.

Experimental Protocol:

A. α-(Bromomethyl)acrylic acid Synthesis [3]

-

Combine diethyl bis(hydroxymethyl)malonate (0.25 mol) and 47-49% hydrobromic acid (1.25 mol) in a flask.

-

Heat the mixture, maintaining the liquid temperature between 85 and 90°C, to distill off ethyl bromide and water over 1.5-2 hours.

-

Boil the residue for an additional 10 hours at 85-90°C.

-

Concentrate the mixture on a rotary evaporator and cool in a refrigerator overnight to crystallize the product.

-

Filter the crystals to obtain α-(bromomethyl)acrylic acid.

B. Esterification [3]

-

In a round-bottomed flask, combine α-(bromomethyl)acrylic acid (0.25 mol) with benzene (300 mL) and distill a small amount to remove any water.

-

Add absolute ethanol (100 mL) and concentrated sulfuric acid (1 mL).

-

Boil the mixture under a nitrogen atmosphere for 36 hours, passing the condensate through molecular sieves before it returns to the flask.

-

Distill off the benzene-ethanol azeotrope, add more benzene, and repeat the distillation.

-

Pour the residue into water and neutralize with sodium bicarbonate.

-

Extract the product with ether, dry the combined extracts over anhydrous sodium sulfate, and purify by distillation.

Chemical Reactivity and Mechanisms

The synthetic utility of this compound stems from its two primary reactive sites: the electrophilic carbon of the bromomethyl group and the carbon-carbon double bond.

Nucleophilic Substitution Reactions

The presence of the allylic bromide makes this compound an excellent electrophile and an allylic alkylating reagent.[4][5][7] It readily undergoes nucleophilic substitution reactions with a variety of nucleophiles.

Mechanism: Sₙ2 Reaction

Figure 3: Workflow for polymerization and post-polymerization modification.

Applications in Research and Development

Synthesis of Bioactive Molecules

A significant application of this compound is in the synthesis of α-methylene-γ-butyrolactones, a class of compounds that exhibit a broad range of biological activities, including antitumor and antimicrobial properties. [3]It is also used as an intermediate in the synthesis of aza inhibitors of chorismate mutase. [2][5][14]

Polymer Chemistry and Materials Science

In polymer chemistry, this compound is used to create functional polymers. [2][5][7]The pendant bromomethyl groups on the polymer backbone are reactive handles for further chemical modifications, such as grafting other polymer chains or attaching biomolecules. This versatility allows for the design of materials with tailored properties for applications in drug delivery, coatings, and biomaterials. [1]

Safety, Handling, and Storage

This compound is a reactive and hazardous chemical that requires careful handling to ensure laboratory safety.

Hazard Identification:

-

Causes skin irritation and serious eye irritation. [4][6][15]* May cause respiratory irritation. [4][6][15]* It is a potent lachrymator and vesicant (causes blistering). [3][16]* Combustible liquid. [16] Safe Handling and Personal Protective Equipment (PPE):

-

Engineering Controls: All operations should be conducted in a well-ventilated chemical fume hood. [15][16]* Personal Protective Equipment: Wear appropriate protective gloves, safety goggles or a face shield, and a lab coat. [4][15]For operations with a potential for generating aerosols, a NIOSH/MSHA-approved respirator is recommended. [10][16]* Handling Precautions: Avoid breathing vapors, mist, or gas. [15][16]Avoid contact with skin and eyes. [16]Keep away from heat, sparks, and open flames. [16] Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place. [6][15][16]* Recommended storage temperature is between -20°C and 8°C. [5][6][7][11]* Keep away from incompatible materials such as strong oxidizing agents and bases. [16] First-Aid Measures:

-

In case of skin contact: Immediately wash with plenty of water. If skin irritation occurs, seek medical attention. [15]* In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention. [15]* If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if you feel unwell. [15]* If swallowed: Seek immediate medical assistance. [16]

Conclusion

This compound is a highly valuable and versatile reagent in modern organic and polymer chemistry. Its bifunctional nature allows for a broad scope of synthetic transformations, from the construction of complex bioactive molecules to the creation of advanced functional polymers. A thorough understanding of its properties, synthesis, and reactivity, coupled with strict adherence to safety protocols, is essential for leveraging its full potential in research and development.

References

-

ETHYL α-(BROMOMETHYL)ACRYLATE. Organic Syntheses Procedure. [Link]

-

This compound Five Chongqing Chemdad Co. Chemdad. [Link]

-

ETHYL α-(HYDROXYMETHYL)ACRYLATE. Organic Syntheses Procedure. [Link]

Sources

- 1. CAS 17435-72-2: this compound | CymitQuimica [cymitquimica.com]

- 2. Page loading... [guidechem.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. 2-(ブロモメチル)アクリル酸エチル 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound | 17435-72-2 [chemicalbook.com]

- 6. echemi.com [echemi.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. chemscene.com [chemscene.com]

- 9. This compound 98 17435-72-2 [sigmaaldrich.com]

- 10. 2-溴甲基丙烯酸乙酯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 11. bldpharm.com [bldpharm.com]

- 12. This compound | 17435-72-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 13. This compound synthesis - chemicalbook [chemicalbook.com]

- 14. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 15. echemi.com [echemi.com]

- 16. fishersci.com [fishersci.com]

Ethyl 2-(bromomethyl)acrylate IUPAC name and structure

An In-depth Technical Guide to Ethyl 2-(bromomethyl)acrylate: Synthesis, Reactivity, and Applications

Introduction: A Versatile Bifunctional Reagent

This compound, a seemingly unassuming molecule, is a cornerstone reagent for synthetic chemists, particularly those operating at the intersection of organic synthesis, polymer science, and drug discovery. Its strategic combination of an electrophilic allylic bromide and a polymerizable acrylate moiety endows it with a unique bifunctional reactivity profile. This dual nature allows for its participation in a wide array of chemical transformations, making it an invaluable building block for constructing complex molecular architectures and functional materials.

This guide, intended for researchers and drug development professionals, provides a comprehensive overview of this compound, moving beyond simple data recitation to explore the causality behind its synthesis, the mechanisms of its core reactions, and the practical insights required for its successful application in the laboratory.

Chemical Identity and Structure

The unambiguous identification of a chemical reagent is paramount for reproducibility and safety. The nomenclature and structural details of this compound are foundational to its chemistry.

IUPAC Name: ethyl 2-(bromomethyl)prop-2-enoate[1]

The molecule's structure features a central acrylate backbone. The α-carbon (C2) of the acrylate system is substituted with a bromomethyl group (-CH₂Br), which is the primary site of its alkylating activity. The ethyl ester provides stability and influences solubility.

Chemical Structure:

Caption: Chemical structure of this compound.

Synonyms: This compound is frequently referred to by several other names in literature and commercial catalogs, including Ethyl α-(bromomethyl)acrylate, 2-(Bromomethyl)acrylic acid ethyl ester, Ethyl 2-(bromomethyl)-2-propenoate, and 2-Carbethoxyallyl Bromide.[1][2][3][4][5]

Physicochemical Properties

A summary of the key physical and chemical properties is essential for experimental design, including purification and reaction setup.

| Property | Value | Source(s) |

| CAS Number | 17435-72-2 | [1][2][4] |

| Molecular Formula | C₆H₉BrO₂ | [1][2][4] |

| Molecular Weight | 193.04 g/mol | [1][2][4] |

| Appearance | Colorless to pale yellow liquid/oil | [2][3][6] |

| Boiling Point | 38 °C @ 0.8 mmHg | [1][2][4] |

| Density | 1.398 g/mL at 25 °C | [1][2][4] |

| Refractive Index | n20/D 1.479 | [1][2][4] |

| Solubility | Soluble in organic solvents (ether, chloroform); limited solubility in water. | [2][3] |

| Storage | Refrigerate at -20°C to 8°C, protect from light, heat, and air. | [2][4][5] |

Synthesis: A Protocol Driven by Mechanistic Understanding

The most common and reliable syntheses of this compound involve the bromination of its hydroxyl precursor, Ethyl 2-(hydroxymethyl)acrylate. The choice of brominating agent is critical for achieving high yields and minimizing side products.

Workflow for Synthesis via Bromination

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis from Ethyl 2-(hydroxymethyl)acrylate

This protocol is adapted from established literature procedures.[2][7][8]

Causality Statement: Phosphorus tribromide (PBr₃) is an excellent choice for converting primary allylic alcohols to the corresponding bromides. The reaction proceeds via an intermediate phosphite ester, which is then displaced by bromide in an Sₙ2 fashion. Conducting the reaction at 0°C is crucial to control the exothermicity and prevent the formation of undesired byproducts through polymerization or rearrangement. Anhydrous ether is used as the solvent because it is inert to the reagents and readily dissolves the starting material.

Methodology:

-

Reaction Setup: Equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Place the flask in an ice-water bath.

-

Reagent Addition: Charge the flask with a solution of ethyl 2-(hydroxymethyl)acrylate (1.0 eq) dissolved in anhydrous diethyl ether (approx. 7.5 mL per gram of starting material).

-

Bromination: Add phosphorus tribromide (PBr₃, 0.35 eq) dropwise via the dropping funnel to the stirred solution, maintaining the internal temperature at 0 °C.

-

Reaction Progression: Stir the reaction mixture at 0 °C for 3 hours. After this period, remove the ice bath and allow the mixture to warm to room temperature while continuing to stir.

-

Work-up - Quenching: Carefully quench the reaction by slowly adding cold water. A biphasic mixture will form.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with hexane (3x volume of water used).

-

Washing and Drying: Combine the organic layers and wash them sequentially with saturated sodium bicarbonate solution and brine. Dry the organic phase over anhydrous magnesium sulfate (MgSO₄).

-

Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting product is typically a colorless oil of sufficient purity for many subsequent reactions.[2][7]

Core Reactivity and Applications

The utility of this compound stems from its two distinct reactive sites.

A. Electrophilic Nature and Nucleophilic Substitution

The primary application in drug discovery and fine chemical synthesis is its function as an allylic alkylating agent. The carbon of the bromomethyl group is highly electrophilic, readily undergoing Sₙ2 or Sₙ2' reactions with a wide range of nucleophiles.[2][3]

Caption: General reactivity of this compound with nucleophiles.

Application in Heterocycle Synthesis (α-Methylene-γ-lactones): A prominent use is in the synthesis of α-methylene-γ-lactones, a structural motif present in numerous natural products with significant antitumor activity.[8][9] In a Reformatsky-type reaction, aldehydes or ketones react with the organozinc reagent derived from this compound to form these valuable heterocyclic compounds.[9]

Application in Enzyme Inhibitor Synthesis: The compound serves as a key intermediate for synthesizing inhibitors of crucial enzymes. For example, it is used in the preparation of aza inhibitors of chorismate mutase, an important enzyme in the shikimate pathway in bacteria and plants.[2]

B. Monomer for Functional Polymers

The acrylate double bond is susceptible to radical polymerization. This allows for the incorporation of the reactive bromomethyl group as a pendant side chain in a polymer backbone.[3][6] These functionalized polymers can be subsequently modified by grafting other molecules onto the polymer chain via nucleophilic substitution at the C-Br bond, creating materials for coatings, resins, or biomedical devices.

Safety and Handling: A Non-Negotiable Priority

This compound is a hazardous chemical that demands strict adherence to safety protocols. It is a potent lachrymator (induces tearing) and vesicant (causes blistering).[9]

Causality Statement: The high reactivity of the allylic bromide group is responsible for its hazardous nature. It can readily alkylate biological nucleophiles, such as proteins and DNA, leading to irritation, burns, and potential long-term health effects. All operations must be conducted in a certified chemical fume hood.

GHS Hazard Information

| Pictogram | GHS Code | Hazard Statement | Source(s) |

| GHS07 | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [4][6][10][11] |

Recommended Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Always handle this substance in a well-ventilated chemical fume hood.[9][12]

-

Eye Protection: Wear tightly fitting safety goggles and a face shield.[10]

-

Skin Protection: Wear a lab coat and chemically resistant gloves (e.g., nitrile, neoprene).[10][12]

-

Respiratory Protection: If there is a risk of inhalation, use a respirator with an appropriate organic vapor cartridge (e.g., type ABEK).[4]

-

Emergency: Keep an eyewash station and safety shower readily accessible. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[10][12]

Conclusion

This compound is a powerful and versatile reagent whose value is unlocked through a thorough understanding of its synthesis, reactivity, and handling requirements. Its ability to act as both an electrophilic building block for complex small molecules—including medicinally relevant scaffolds—and as a functional monomer for advanced materials makes it an indispensable tool in the modern chemical laboratory. By adhering to the principles of mechanistic causality and rigorous safety protocols outlined in this guide, researchers can confidently and effectively harness its synthetic potential.

References

-

ETHYL α-(BROMOMETHYL)ACRYLATE. Organic Syntheses. [Link]

-

ETHYL α-(HYDROXYMETHYL)ACRYLATE. Organic Syntheses. [Link]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. This compound | 17435-72-2 [chemicalbook.com]

- 3. CAS 17435-72-2: this compound | CymitQuimica [cymitquimica.com]

- 4. 2-溴甲基丙烯酸乙酯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. echemi.com [echemi.com]

- 6. Page loading... [guidechem.com]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. echemi.com [echemi.com]

- 11. synquestlabs.com [synquestlabs.com]

- 12. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to Ethyl 2-(bromomethyl)acrylate: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Nomenclature and Identification: A Multifaceted Monomer

Ethyl 2-(bromomethyl)acrylate is identified by numerous synonyms and registry numbers across various chemical databases and commercial suppliers. A clear understanding of this nomenclature is crucial for accurate literature searches and material sourcing. The compound's primary identifier is its CAS Registry Number: 17435-72-2 .[1]

Systematic and common names often highlight its structural features: an ethyl acrylate core with a bromomethyl substituent at the alpha position. This unique structure confers dual reactivity, making it a valuable building block.

| Identifier Type | Identifier |

| IUPAC Name | ethyl 2-(bromomethyl)prop-2-enoate[1] |

| CAS Registry No. | 17435-72-2[1] |

| Synonyms | Ethyl α-(bromomethyl)acrylate[1], 2-(Bromomethyl)acrylic acid ethyl ester[2], Ethyl 2-(bromomethyl)-2-propenoate[1], 2-Carbethoxyallyl bromide[3][4][5], Ethyl bromomethacrylate[3][4][6] |

| Beilstein/REAXYS No. | 970108[1] |

| Molecular Formula | C₆H₉BrO₂[1][2] |

| Linear Formula | CH₂=C(CH₂Br)CO₂CH₂CH₃[1] |

| SMILES | C=C(CBr)C(=O)OCC[2] |

| InChI Key | MTCMFVTVXAOHNQ-UHFFFAOYSA-N[1][6] |

Physicochemical and Spectroscopic Properties

The physical and spectral characteristics of this compound are essential for its proper handling, reaction monitoring, and structural confirmation. It typically presents as a colorless to pale yellow liquid.[5][6]

| Property | Value | Source |

| Molecular Weight | 193.04 g/mol | [1][2] |

| Boiling Point | 38 °C @ 0.8 mmHg | [1][6] |

| Density | 1.398 g/mL @ 25 °C | [1][6] |

| Refractive Index (n20/D) | 1.479 | [1][6] |

| Flash Point | 81 °C (178 °F) - closed cup | [6] |

| Solubility | Soluble in organic solvents like Chloroform and Ethyl Acetate.[5][6] Limited solubility in water.[5] | |

| ¹H NMR (CDCl₃) | δ: 1.26–1.40 (t, 3H), 4.16–4.38 (q, 2H), 4.19 (s, 2H), 5.96 (s, 1H), 6.32 (s, 1H) | [7] |

Synthesis, Reactivity, and Mechanistic Insights

This compound is a bifunctional molecule, possessing two key reactive sites:

-

An activated alkene (double bond) susceptible to polymerization and addition reactions.

-

An allylic bromide , which is an excellent electrophilic site for nucleophilic substitution reactions.[1][5]

This dual reactivity is the cornerstone of its utility, allowing it to act as a versatile linker and monomer in complex molecular architectures.

General Synthesis Route

A common laboratory-scale synthesis involves the bromination of the corresponding hydroxylated precursor, ethyl 2-(hydroxymethyl)acrylate.

Caption: General workflow for the synthesis of this compound.

Causality: Phosphorus tribromide is a classic and effective reagent for converting primary alcohols to alkyl bromides. The reaction is typically performed at low temperatures (0 °C) to control its exothermic nature and in an anhydrous ether solvent to prevent quenching of the PBr₃ reagent.[6]

Core Reactivity Profile

The molecule's utility stems from the orthogonal reactivity of its functional groups. The allylic bromide readily undergoes Sₙ2 reactions with a wide range of nucleophiles (e.g., thiols, amines, carbanions), while the acrylate moiety can be polymerized via free-radical or controlled polymerization techniques.

Caption: Dual reactivity pathways of this compound.

Key Applications in Research and Development

This compound is not merely a synthetic intermediate but a strategic tool in several advanced applications.

Synthesis of Bioactive Molecules

It is a key reagent for synthesizing α-methylene-γ-butyrolactones, a class of compounds investigated for their antitumor activity.[7] This is typically achieved through a Reformatsky-type reaction with aldehydes or ketones.[7] Furthermore, it serves as an intermediate in the synthesis of aza inhibitors of chorismate mutase, an important target in drug discovery.[6][8]

Polymer and Materials Science

The compound is used for the polymerization of functionalized acrylic monomers.[1][6] Its ability to undergo both polymerization and nucleophilic substitution makes it ideal for:

-

Grafting: Creating polymers with functional side chains by first polymerizing the acrylate group and then using the bromomethyl group for subsequent reactions.

-

Cross-linking: Introducing cross-links into polymer networks to modify their mechanical and thermal properties.[5]

Experimental Protocol: Thiol-Ene "Click" Functionalization

This protocol provides a self-validating system for the functionalization of a thiol-containing substrate, a common step in bioconjugation or material surface modification.

Objective: To conjugate this compound to a model thiol, such as N-acetyl-L-cysteine.

Methodology:

-

Reagent Preparation:

-

Dissolve N-acetyl-L-cysteine (1.0 eq) in a suitable degassed buffer (e.g., phosphate buffer, pH 7.4) to a final concentration of 10 mM.

-

Prepare a 100 mM stock solution of this compound (1.1 eq) in an organic co-solvent like DMSO or DMF.

-

-

Reaction Execution:

-

In a nitrogen-purged vial, add the N-acetyl-L-cysteine solution.

-

While stirring, add the this compound stock solution dropwise at room temperature. The slight excess of the acrylate ensures complete consumption of the thiol.

-

Allow the reaction to proceed for 2-4 hours at room temperature.

-

-

Monitoring and Validation:

-

In-process Check: Monitor the disappearance of the free thiol using Ellman's reagent (DTNB). A loss of yellow color indicates successful conjugation.

-

Reaction Quenching: Once the reaction is complete (as determined by the in-process check), quench any remaining electrophile by adding a small amount of a scavenger thiol like β-mercaptoethanol.

-

Product Confirmation: Analyze the reaction mixture by LC-MS to confirm the formation of the desired product by identifying its molecular weight. Further purification can be achieved using reverse-phase HPLC.

-

Causality Behind Choices:

-

pH 7.4: At this physiological pH, the thiol group (-SH) is partially deprotonated to the more nucleophilic thiolate (-S⁻), which readily attacks the electrophilic bromomethyl group.

-

Degassed Buffer: Removing dissolved oxygen is critical to prevent oxidative side reactions, such as the formation of disulfide bonds from the starting thiol.

-

LC-MS Analysis: This is a definitive validation step, providing both retention time (a measure of polarity change upon conjugation) and mass data to unequivocally confirm the identity of the product.

Safety and Handling

This compound is a potent lachrymator (tear-inducing agent) and vesicant (blistering agent).[7] It is also classified as an irritant to the skin, eyes, and respiratory system.[3][4]

-

Engineering Controls: All operations must be conducted in a certified chemical fume hood to avoid inhalation of vapors.[7]

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[3][4]

-

Storage: Store in a cool, dark place, typically at -20°C or 2-8°C, to inhibit polymerization and degradation.[3][6] It is often supplied with a stabilizer like hydroquinone (HQ).

-

In Case of Contact: If contact with eyes occurs, rinse immediately with plenty of water and seek medical advice.[3] For skin contact, wash thoroughly with soap and water.

References

-

Organic Syntheses. ETHYL α-(BROMOMETHYL)ACRYLATE. [Link]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. chemscene.com [chemscene.com]

- 3. Page loading... [guidechem.com]

- 4. echemi.com [echemi.com]

- 5. CAS 17435-72-2: this compound | CymitQuimica [cymitquimica.com]

- 6. This compound | 17435-72-2 [chemicalbook.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. This compound , 97%, including stabilizer HQ , 17435-72-2 - CookeChem [cookechem.com]

An In-depth Technical Guide to Ethyl 2-(bromomethyl)acrylate: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-(bromomethyl)acrylate is a versatile bifunctional monomer that has garnered significant attention in the fields of polymer chemistry, organic synthesis, and materials science. Its unique structure, featuring both a polymerizable acrylate group and a reactive allylic bromide, makes it a valuable building block for the introduction of functional handles into polymer chains and the synthesis of complex organic molecules. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed synthetic and purification protocols, an exploration of its reactivity, and a discussion of its applications, particularly in the realm of drug development.

Core Physical and Chemical Properties

This compound is a colorless to pale yellow oil with a pungent odor.[1] Its key physical and chemical properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 17435-72-2 | [2] |

| Molecular Formula | C₆H₉BrO₂ | [2][3] |

| Molecular Weight | 193.04 g/mol | [2][3] |

| Appearance | Colorless to pale yellow liquid/oil | [1][4] |

| Boiling Point | 38 °C at 0.8 mmHg | [2][4] |

| Density | 1.398 g/mL at 25 °C | [4] |

| Refractive Index (n20/D) | 1.479 | [4] |

| Solubility | Soluble in organic solvents like ether and ethanol; insoluble in water. | [3] |

| Storage | Store at -20°C in a cool, dry place away from direct sunlight. | [4] |

Synthesis and Purification: A Validated Protocol

The most common and efficient synthesis of this compound involves the bromination of ethyl 2-(hydroxymethyl)acrylate using phosphorus tribromide (PBr₃).[2][5] This method is favored as it proceeds via an S(_N)2 mechanism, which minimizes the potential for carbocation rearrangements that can occur with other brominating agents, thus leading to a cleaner reaction profile.[6][7][8]

Synthesis Workflow

Caption: Workflow for the synthesis and purification of this compound.

Detailed Experimental Protocol

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve ethyl 2-(hydroxymethyl)acrylate (1 equivalent) in anhydrous diethyl ether (or other suitable dry solvent like THF) under a nitrogen atmosphere.[5] Cool the solution to 0 °C in an ice bath.

-

Bromination: Slowly add phosphorus tribromide (0.33-0.5 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C.[5][7] The use of a slight excess of the alcohol can ensure complete consumption of the PBr₃. The reaction proceeds via the formation of an alkoxyphosphonium intermediate, which is then displaced by the bromide ion in an S(_N)2 fashion.

-

Reaction Monitoring: After the addition is complete, stir the reaction mixture at 0 °C for 3 hours, then allow it to warm to room temperature and stir for an additional 1-2 hours.[5] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Carefully quench the reaction by the slow addition of water at 0 °C.[5] Transfer the mixture to a separatory funnel and extract the product with hexane or diethyl ether (3 times).[5]

-

Washing and Drying: Combine the organic layers and wash them with saturated sodium bicarbonate solution (to neutralize any remaining acid) and then with brine.[2] Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[2][5]

-

Concentration: Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude product.[5]

Purification Protocol

If the crude product contains unreacted starting material or byproducts, it can be purified by vacuum distillation.[2][9]

-

Neutralization (if necessary): If the crude product is acidic, dissolve it in diethyl ether, wash with a cooled, dilute sodium bicarbonate solution until the evolution of CO₂ ceases, and then wash with water.[2][9]

-

Drying: Dry the ethereal solution over anhydrous sodium sulfate for at least 3 hours.[9]

-

Distillation: After filtering off the drying agent and removing the ether, distill the residue under reduced pressure. Collect the fraction boiling at approximately 39-40 °C/0.9 mmHg.[9]

Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by its two key functional groups: the acrylate moiety and the allylic bromide.

Nucleophilic Substitution

The bromomethyl group is an excellent electrophile, readily undergoing nucleophilic substitution reactions.[3] This reactivity is enhanced by the allylic position of the bromine atom. It serves as a versatile precursor for the synthesis of α-methylene-γ-butyrolactones and lactams, which are important structural motifs in many biologically active natural products.[4]

Caption: General scheme of nucleophilic substitution on this compound.

Polymerization

The acrylate group of this compound can undergo polymerization, allowing for the incorporation of the reactive bromomethyl group into a polymer backbone.[3][4] This functionality can then be used for post-polymerization modifications, such as grafting other polymer chains or attaching biomolecules. This monomer is particularly useful in controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP), which allows for the synthesis of well-defined polymers with controlled molecular weights and low dispersity.[10][11]

Applications in Drug Development and Materials Science

The unique reactivity of this compound makes it a valuable tool in several areas of research and development.

-

Synthesis of Pharmaceutical Intermediates: It is a key intermediate in the synthesis of various biologically active compounds. For instance, it is used to synthesize aza inhibitors of chorismate mutase and α-methylene-γ-butyrolactones, a class of compounds known for their antitumor activity.[2][12][13]

-

Functional Polymers for Biomedical Applications: Through techniques like ATRP, polymers containing this compound can be synthesized. The pendant bromomethyl groups can be subsequently functionalized with targeting ligands, drugs, or imaging agents for applications in drug delivery, tissue engineering, and diagnostics.[11]

-

Cross-linking and Material Modification: The ability of the bromomethyl group to react with various nucleophiles makes this monomer useful for cross-linking polymer chains and modifying the surfaces of materials.[3]

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions.

-

Hazards: It is classified as a skin irritant, causes serious eye irritation, and may cause respiratory irritation. It is also a lachrymator and a potent vesicant (causes blistering).[12]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat.[14] Work in a well-ventilated fume hood to avoid inhalation of vapors.

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mist. Keep containers tightly closed when not in use.

-

First Aid: In case of skin contact, immediately wash with plenty of soap and water. For eye contact, rinse cautiously with water for several minutes. If inhaled, move the person to fresh air. In all cases of exposure, seek immediate medical attention.

Spectroscopic Data

The structure of this compound can be confirmed by various spectroscopic techniques.

-

¹H NMR (CDCl₃, 400 MHz): δ 6.30 (s, 1H), 5.92 (s, 1H), 4.24 (q, J = 7.0 Hz, 2H), 4.16 (s, 2H), 1.30 (t, J = 7.2 Hz, 3H).[5]

-

¹³C NMR (CDCl₃, 101 MHz): δ 164.8, 137.6, 128.8, 61.2, 29.3, 14.1.[5]

-

IR (ν_max, cm⁻¹): 1718 (C=O stretch).[5]

Conclusion

This compound is a highly valuable and versatile monomer for researchers in organic synthesis and polymer chemistry. Its dual functionality allows for the straightforward introduction of reactive handles into a wide range of molecular architectures. While its synthesis and handling require care due to its hazardous nature, the potential applications in drug development, functional materials, and beyond make it an indispensable tool in the modern chemical laboratory.

References

-

PBr3 Reaction: Mechanism, Examples & Exam Tips Explained - Vedantu. [Link]

-

Alcohol → Alkyl Bromide with PBr₃ (Primary/Secondary: SN2 Inversion - OrgoSolver. [Link]

-

ETHYL α-(BROMOMETHYL)ACRYLATE - Organic Syntheses Procedure. [Link]

-

PBr3 Reaction - BYJU'S. [Link]

-

Alcohol to Bromide - Common Conditions. [Link]

-

Understanding the Mechanism: How PBr3 Facilitates Alcohol to Alkyl Bromide Conversion. [Link]

-

ETHYL α-(HYDROXYMETHYL)ACRYLATE - Organic Syntheses Procedure. [Link]

-

This compound Five Chongqing Chemdad Co. [Link]

-

The first synthesis of a borylated α-methylene-γ-butyrolactone - PubMed. [Link]

-

Atom transfer radical polymerization of 2-methoxy ethyl acrylate and its block copolymerization with acrylonitrile - DOI. [Link]

-

ATRP in the design of functional materials for biomedical applications - PMC - NIH. [Link]

-

2-(bromomethyl)acrylic acid ethyl ester - Optional[MS (GC)] - Spectrum - SpectraBase. [Link]

-

Atom transfer radical polymerization of 2-methoxy ethyl acrylate and its block copolymerization with acrylonitrile | Request PDF - ResearchGate. [Link]

-

Structure-reactivity correlations in the reaction of ethyl bromoacetate with aliphatic carboxylate ions. [Link]

-

8.2 REACTION MECHANISMS 8.3 BIMOLECULAR NUCLEOPHILIC SUBSTITUTION. [Link]

-

Divergence in polymerization induced by conjugate substitution of α-(substituted methyl)acrylates. [Link]

-

Extravasation of Antineoplastic Agents: Prevention and Treatments - PMC - PubMed Central. [Link]

-

Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf - NIH. [Link]

-

Safe handling of cytotoxics: guideline recommendations - PMC - PubMed Central. [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. This compound | 17435-72-2 [chemicalbook.com]

- 3. CAS 17435-72-2: this compound | CymitQuimica [cymitquimica.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. PBr3 Reaction: Mechanism, Examples & Exam Tips Explained [vedantu.com]

- 7. orgosolver.com [orgosolver.com]

- 8. byjus.com [byjus.com]

- 9. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 10. Redirecting [linkinghub.elsevier.com]

- 11. ATRP in the design of functional materials for biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. The first synthesis of a borylated α-methylene-γ-butyrolactone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]

A Technical Guide to Ethyl 2-(bromomethyl)acrylate: Properties, Synthesis, and Applications in Research and Development

Introduction

Ethyl 2-(bromomethyl)acrylate (EBMA) is a highly functionalized and reactive monomer that serves as a cornerstone reagent in advanced organic synthesis. Characterized by its acrylate backbone, an ethyl ester, and a reactive bromomethyl group, EBMA is a versatile electrophile and an important building block in medicinal chemistry and materials science.[1] Its significance is particularly pronounced in the synthesis of complex heterocyclic structures, most notably α-methylene-γ-butyrolactones, a class of compounds investigated for their potent antitumor activities.[2]

This guide provides an in-depth examination of this compound, covering its fundamental physicochemical properties, validated synthesis and purification protocols, key applications in drug discovery, and essential safety and handling procedures. The content herein is tailored for researchers, chemists, and drug development professionals who require a comprehensive understanding of this valuable synthetic intermediate.

Core Molecular and Physicochemical Properties

A thorough understanding of a reagent's properties is fundamental to its effective application in experimental design. This compound is a colorless to pale yellow oil with a distinct odor, soluble in common organic solvents but possessing limited solubility in water.[1][3] The key quantitative properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 17435-72-2 | [4][5] |

| Molecular Formula | C₆H₉BrO₂ | [4][5][6] |

| Linear Formula | CH₂=C(CH₂Br)CO₂CH₂CH₃ | [7] |

| Molecular Weight | 193.04 g/mol | [4][5][7][8] |

| Appearance | Colorless to pale yellow liquid/oil | [1][6][7] |

| Density | 1.398 g/mL at 25 °C | [7][9] |

| Boiling Point | 38 °C at 0.8 mmHg | [7][9] |

| Refractive Index | n20/D 1.479 | [9] |

| Flash Point | 81 °C (178 °F) | [6][7][9] |

| Storage Temperature | -20°C to 8°C | [6][7][10] |

Synthesis and Purification

The reliable synthesis of this compound is critical for its use in subsequent applications. One of the most authoritative and well-documented methods involves the esterification of α-(bromomethyl)acrylic acid.[2] This procedure is favored for its scalability and high yield.

Experimental Protocol: Synthesis via Esterification

This protocol is adapted from a validated procedure published in Organic Syntheses.[2] The causality behind this experimental choice is the use of an acid catalyst and the removal of water to drive the reaction equilibrium towards the desired ester product, a classic application of Le Châtelier's principle.

Step-by-Step Methodology:

-

Reaction Setup: In a 1-liter round-bottomed flask flushed with nitrogen, combine 42.0 g (0.25 mol) of α-(bromomethyl)acrylic acid with 300 mL of benzene. Equip the flask with a magnetic stirrer and a Dean-Stark trap.

-

Azeotropic Water Removal: Heat the mixture to distill approximately 50 mL of the benzene-water azeotrope. This step is crucial to remove residual water from the starting material, which would otherwise hinder the subsequent esterification.

-

Esterification: Remove the Dean-Stark trap and slowly add 100 mL of absolute ethanol followed by 1 mL of concentrated sulfuric acid, which serves as the catalyst.

-

Reaction and Dehydration: Boil the reaction mixture under a nitrogen atmosphere for 36 hours. The condensate should be passed through a cartridge or column containing 100 g of 3A molecular sieves before returning to the flask. The molecular sieves continuously trap the water produced during the reaction, ensuring a high conversion rate.

-

Workup: After cooling, the reaction mixture is processed to isolate the product.

Caption: Workflow for the synthesis of this compound.

Purification Protocol

For applications requiring high purity, residual acidic impurities must be removed.

-

Neutralization: Cool the crude product and add water. Neutralize any free acid by carefully adding sodium bicarbonate (NaHCO₃) until the evolution of CO₂ gas ceases.[3]

-

Extraction: Transfer the mixture to a separatory funnel and extract three times with diethyl ether.[3]

-

Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄) for at least 3 hours.[3] Filter off the drying agent and concentrate the filtrate under reduced pressure.

-

Distillation: Purify the resulting oil by vacuum distillation, collecting the fraction at 39-40°C/0.9mm Hg to yield pure this compound.[3]

Key Applications in Drug Development and Organic Synthesis

The dual reactivity of the acrylate moiety (for polymerization) and the bromomethyl group (for alkylation) makes EBMA a powerful tool.[1]

Core Application: Synthesis of α-Methylene-γ-butyrolactones

The most prominent application of EBMA in drug development is its use as a key reagent for synthesizing α-methylene-γ-butyrolactones.[2] These motifs are present in numerous natural products and have been identified as promising scaffolds for antitumor agents.[2] EBMA serves as an excellent electrophile in Reformatsky-type reactions with aldehydes and ketones to generate these valuable lactones.[2]

General Experimental Workflow:

-

Activation: A metal, typically zinc, is activated.

-

Adduct Formation: The activated metal reacts with this compound to form an organometallic intermediate (a Reformatsky reagent).

-

Nucleophilic Attack: This intermediate adds to a carbonyl compound (an aldehyde or ketone).

-

Lactonization: An intramolecular cyclization occurs, followed by elimination, to yield the target α-methylene-γ-butyrolactone.

Caption: General reaction scheme for α-methylene-γ-butyrolactone synthesis.

Other Notable Applications

-

Polymer Chemistry: It is used as a monomer for the synthesis of functionalized acrylic polymers and copolymers.[1]

-

Enzyme Inhibitors: EBMA is a documented intermediate in the synthesis of aza inhibitors of chorismate mutase, an important target in antimicrobial drug discovery.[3]

-

General Alkylating Reagent: As a potent allylic alkylating reagent, it is employed as an electrophile for various organometallic compounds to introduce the 2-(ethoxycarbonyl)allyl group.[7]

Safety, Handling, and Storage

The high reactivity of this compound necessitates strict adherence to safety protocols. It is classified as a hazardous substance that can cause severe irritation and burns.[6][11][12]

| Hazard Information | Description | Source(s) |

| GHS Pictograms | Irritant, Health Hazard | [6][11] |

| Signal Word | Warning / Danger | [6][11][12] |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [6][9][11] |

| Precautionary Statements | P261: Avoid breathing vapors.P280: Wear protective gloves/eye protection.P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [9][11][13] |

Handling:

-

Always handle in a well-ventilated chemical fume hood.[11][12]

-

Use appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.[9][11]

-

Avoid contact with skin, eyes, and clothing.[12] Do not breathe vapors.[12]

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[11][12]

-

The recommended storage temperature is typically refrigerated (2-8°C) or frozen (-20°C) to inhibit polymerization and degradation.[9]

-

Keep away from incompatible materials such as bases and strong oxidizing agents.[12] The compound is often supplied with a stabilizer like hydroquinone (HQ).[4][10]

Conclusion

This compound is a reagent of significant utility, bridging the fields of polymer science and medicinal chemistry. Its well-defined physicochemical properties and established synthetic routes provide a reliable foundation for its use. For drug development professionals, its role in the efficient construction of biologically relevant scaffolds, such as α-methylene-γ-butyrolactones, underscores its value as a critical tool in the pursuit of novel therapeutics. Proper understanding and adherence to the handling and safety protocols outlined in this guide are paramount to harnessing its full synthetic potential safely and effectively.

References

-

This compound. Five Chongqing Chemdad Co. [Link]

-

ETHYL α-(BROMOMETHYL)ACRYLATE. Organic Syntheses Procedure. [Link]

Sources

- 1. CAS 17435-72-2: this compound | CymitQuimica [cymitquimica.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. chemscene.com [chemscene.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. echemi.com [echemi.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. This compound , 97%, including stabilizer HQ , 17435-72-2 - CookeChem [cookechem.com]

- 9. 2-溴甲基丙烯酸乙酯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 10. This compound | 17435-72-2 | TCI AMERICA [tcichemicals.com]

- 11. echemi.com [echemi.com]

- 12. fishersci.com [fishersci.com]

- 13. This compound | 17435-72-2 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

Key applications of Ethyl 2-(bromomethyl)acrylate in organic synthesis

An In-Depth Technical Guide to the Applications of Ethyl 2-(bromomethyl)acrylate in Modern Organic Synthesis

Abstract

This compound (EBMA) has emerged as a uniquely versatile and powerful building block in the field of organic synthesis. Its structure is deceptively simple, yet it houses two distinct and strategically valuable reactive centers: an activated alkene poised for polymerization and cycloaddition, and an allylic bromide that serves as a potent electrophile and a radical precursor. This dual-functionality allows for a diverse range of chemical transformations, making it an indispensable tool for constructing complex molecular architectures, from biologically active heterocyclic cores to precisely engineered hyperbranched polymers. This guide provides an in-depth exploration of the core applications of EBMA, grounded in mechanistic principles and supported by field-proven experimental protocols. We will delve into its pivotal role in the synthesis of α-methylene-γ-lactones, its utility as a partner in sophisticated cycloaddition cascades, and its transformative applications in advanced polymer chemistry, particularly through Atom Transfer Radical Polymerization (ATRP).

The Bifunctional Platform: Understanding the Reactivity of EBMA

This compound (CAS 17435-72-2) is a colorless to pale yellow liquid characterized by the molecular formula C₆H₉BrO₂.[1][2] Its synthetic power stems from the orthogonal reactivity of its two functional groups.

-

The Allylic Bromide : The bromomethyl group is an excellent leaving group, rendering the adjacent carbon highly electrophilic and susceptible to nucleophilic attack.[2][3] This site is the cornerstone of its use as an allylic alkylating reagent.[4][5]

-

The α,β-Unsaturated Ester : The acrylate moiety is an electron-deficient alkene, making it an excellent Michael acceptor and a reactive monomer for radical polymerization.[2][4] It readily participates in a variety of pericyclic reactions.

This guide will explore how these features are harnessed in three major domains of synthetic chemistry.

Application in Natural Product Synthesis: The α-Methylene-γ-lactone Moiety

The α-methylene-γ-lactone is a prominent structural motif found in numerous natural products, many of which exhibit significant biological activity, including antitumor properties.[6] this compound has proven to be a superior reagent for the direct synthesis of this valuable core structure from simple carbonyl compounds.[6]

Mechanistic Insight: The Reformatsky-Type Reaction

The key transformation is a modified Reformatsky-type reaction. In the presence of a reducing metal, typically zinc, EBMA forms an organozinc intermediate. This nucleophilic species then adds directly to an aldehyde or ketone. The subsequent intramolecular cyclization via nucleophilic attack of the resulting alkoxide onto the ester carbonyl, followed by elimination, furnishes the α-methylene-γ-lactone.

The causality behind this experimental choice is the ability of zinc to insert oxidatively into the C-Br bond, generating a nucleophile that is reactive enough to attack carbonyls but generally does not self-condense, providing a clean and efficient pathway to the desired heterocyclic system.[6]

Visualization: Synthesis of α-Methylene-γ-lactones

Caption: General workflow for the synthesis of α-methylene-γ-lactones using EBMA.

Experimental Protocol: Synthesis of α-Methylene-γ-butyrolactones

The following protocol is adapted from a validated procedure for the conversion of carbonyls into α-methylene-γ-butyrolactones.[6]

Caution: Ethyl α-(bromomethyl)acrylate is a potent lachrymator and vesicant. All operations must be performed in a well-ventilated fume hood with appropriate personal protective equipment.[6]

-

Reaction Setup: A three-necked, round-bottomed flask is equipped with a magnetic stirrer, a reflux condenser, and an addition funnel under a nitrogen atmosphere.

-

Reagent Charging: The flask is charged with activated zinc dust and anhydrous tetrahydrofuran (THF).

-

Initiation: A solution containing the aldehyde or ketone and this compound in anhydrous THF is prepared. A small portion of this solution is added to the zinc suspension to initiate the reaction.

-

Addition: Once the exothermic reaction begins, the remainder of the solution is added dropwise from the addition funnel at a rate that maintains a gentle reflux.

-

Reaction Completion: After the addition is complete, the mixture is heated to reflux for an additional 1-2 hours to ensure complete consumption of the starting materials.

-

Workup: The reaction is cooled to room temperature and quenched by the slow addition of 1 M hydrochloric acid. The aqueous layer is extracted three times with diethyl ether.

-

Purification: The combined organic extracts are washed with saturated sodium bicarbonate solution, followed by brine, and then dried over anhydrous magnesium sulfate.[1] The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield the pure α-methylene-γ-lactone.

Application in Pericyclic Reactions: A Domino Cycloaddition Cascade

The electron-deficient double bond of EBMA makes it a potent component in cycloaddition reactions. A remarkable example is the phosphine-catalyzed domino hexamerization, which involves the regio- and stereoselective assembly of six EBMA units into a complex polyalkenyl structure containing two cyclohexenyl rings.[7]

Mechanistic Insight: Phosphine Catalysis

This intricate transformation is initiated by the conjugate addition of a phosphine (e.g., triphenylphosphine) to EBMA, which, after bromide elimination, forms a phosphonium ylide.[7] This ylide then acts as a nucleophile, attacking a second molecule of EBMA to generate a dimeric intermediate. The process continues, leading to a highly reactive 1,3,5-triene. This triene then undergoes a cascade of two totally regio- and stereocontrolled Diels-Alder cycloadditions, ultimately forming the final hexameric product.[7]

This self-validating system relies on the precise electronic and steric properties of the acrylate and the phosphine catalyst to orchestrate the formation of seven new carbon-carbon bonds and four stereocenters in a single, highly controlled process.[7]

Visualization: Proposed Domino Hexamerization Mechanism

Caption: Key stages in the phosphine-catalyzed domino hexamerization of EBMA.

Data Presentation: Yields of Hexamerization with Various Acrylates

The efficiency of the domino reaction is influenced by the steric bulk of the ester group on the acrylate monomer.[7]

| Monomer | Ester Group (R) | Product Yield (%) |

| 1a | Methyl | 70 |

| 1e | Ethyl | 65 |

| 1f | Benzyl | 63 |

| 1g | n-Butyl | 55 |

| 1h | tert-Butyl | 20 |

| Table adapted from data presented by Maccarrone, G., et al. (2023).[7] |

Application in Polymer Science: Architecting Hyperbranched Polymers via ATRP

This compound is a quintessential example of an "inimer"—a molecule that functions as both an initiator and a monomer. This property is exploited in Atom Transfer Radical Polymerization (ATRP) to create polymers with complex, non-linear architectures.

Mechanistic Insight: Self-Condensing Vinyl Polymerization (SCVP)

ATRP is a controlled/"living" radical polymerization technique that enables precise control over polymer molecular weight and distribution.[8][9] When EBMA or a similar AB* monomer is subjected to ATRP conditions, it undergoes Self-Condensing Vinyl Polymerization (SCVP).

The process begins when the C-Br bond is homolytically cleaved by a transition metal catalyst (e.g., Cu(I)/ligand complex) to generate a radical. This radical can then add across the double bond of another inimer molecule.[8] This propagation step simultaneously consumes a monomer unit and preserves the initiating site at the end of the newly formed branch. As the reaction proceeds, this branching cascade leads to the formation of highly branched, dendritic, or "hyperbranched" polymers.[10] The resulting macromolecules possess a high density of functionalizable bromide end-groups, making them valuable as macroinitiators for creating even more complex structures like multi-armed star polymers.[10]

Visualization: ATRP-Mediated SCVP of an AB Monomer*

Caption: Mechanism of hyperbranched polymer formation via ATRP of an AB* inimer.

Experimental Protocol: Representative ATRP of an Acrylate Inimer

The following is a generalized protocol based on the SCVP of acrylate-based inimers like 2-((2-bromopropionyl)oxy)ethyl acrylate (BPEA).[8]

-

Catalyst Preparation: In a Schlenk flask under an inert atmosphere (N₂ or Ar), the copper(I) bromide (catalyst) and a suitable ligand (e.g., 4,4′-Di-tert-butyl-2,2′-bipyridine) are added.

-

Monomer Addition: The inimer (e.g., BPEA) and an appropriate solvent (e.g., toluene) are deoxygenated via several freeze-pump-thaw cycles and then transferred to the Schlenk flask via cannula.

-

Polymerization: The flask is placed in a thermostatically controlled oil bath set to the desired reaction temperature (e.g., 90-110 °C). The reaction is allowed to proceed with stirring for a predetermined time.

-

Monitoring: Samples may be withdrawn periodically via a degassed syringe to monitor monomer conversion (by ¹H NMR) and molecular weight evolution (by Gel Permeation Chromatography - GPC).

-

Termination & Purification: The polymerization is quenched by cooling the flask and exposing the contents to air, which oxidizes the Cu(I) catalyst. The mixture is diluted with THF and passed through a short column of neutral alumina to remove the copper catalyst.

-

Isolation: The polymer is isolated by precipitating the filtered solution into a non-solvent, such as cold methanol or hexane. The resulting hyperbranched polymer is collected by filtration and dried under vacuum.

Conclusion

This compound is far more than a simple acrylate monomer. Its inherent bifunctionality provides a gateway to a vast and diverse chemical space. For the medicinal chemist, it offers a rapid and efficient entry to the biologically relevant α-methylene-γ-lactone core. For the synthetic methodologist, it serves as a unique partner in complex, stereocontrolled cycloaddition cascades. For the materials scientist, it is a key enabler of advanced polymer architectures, facilitating the design of hyperbranched and multi-armed polymers with tunable properties. The continued exploration of this versatile reagent promises to unlock further innovations across the chemical sciences, reinforcing its status as an essential component in the modern synthetic chemist's toolkit.

References

-

Gaynor, S. G., Edelman, S., & Matyjaszewski, K. (1997). Preparation of Hyperbranched Polyacrylates by Atom Transfer Radical Polymerization. 2. Kinetics and Mechanism of Chain Growth for the Self-Condensing Vinyl Polymerization of 2-((2-Bromopropionyl)oxy)ethyl Acrylate. Macromolecules, 30(23), 7057–7063. Retrieved from [Link]

-

Zhang, Z., et al. (2018). Development of Environmentally Friendly Atom Transfer Radical Polymerization. Molecules, 23(10), 2656. Retrieved from [Link]

-

Ramarajan, K., Ramalingam, K., O'Donnell, D. J., & Berlin, K. D. (1983). ETHYL α-(BROMOMETHYL)ACRYLATE. Organic Syntheses, 61, 56. Retrieved from [Link]

-

Maccarrone, G., et al. (2023). Phosphine-Catalyzed Domino Regio- and Stereo-Selective Hexamerization of 2-(Bromomethyl)acrylates to 1,2-Bis(cyclohexenyl)ethenyl Derivatives. Organic Letters, 25(40), 7454–7459. Retrieved from [Link]

-

Coessens, V., Pintauer, T., & Matyjaszewski, K. (2001). Functional polymers by atom transfer radical polymerization. Progress in Polymer Science, 26(3), 337–377. Retrieved from [Link]

Sources

- 1. This compound | 17435-72-2 [chemicalbook.com]

- 2. CAS 17435-72-2: this compound | CymitQuimica [cymitquimica.com]

- 3. Page loading... [wap.guidechem.com]

- 4. This compound 98 17435-72-2 [sigmaaldrich.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 9. Development of Environmentally Friendly Atom Transfer Radical Polymerization [mdpi.com]

- 10. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

Ethyl 2-(Bromomethyl)acrylate: A Comprehensive Technical Guide for Synthetic and Medicinal Chemists

Abstract

Ethyl 2-(bromomethyl)acrylate (EBMA) has emerged as a highly versatile and powerful allylic alkylating reagent in modern organic synthesis. Its unique trifunctional nature, possessing an electrophilic allylic bromide, a Michael acceptor, and an ester moiety, allows for a diverse range of chemical transformations. This guide provides an in-depth exploration of EBMA, from its synthesis and fundamental reactivity to its strategic application in the construction of complex molecular architectures, particularly those relevant to drug discovery and development. We will delve into the mechanistic underpinnings of its reactivity, provide field-proven experimental protocols, and highlight its role in the synthesis of key structural motifs such as α-methylene-γ-butyrolactones. This document is intended to serve as a practical and authoritative resource for researchers and scientists seeking to harness the synthetic potential of this exceptional building block.

Introduction: The Strategic Value of a Trifunctional Reagent

In the landscape of synthetic organic chemistry, reagents that offer multiple, orthogonally reactive sites are of immense value. They provide synthetic chemists with the tools to build molecular complexity in a convergent and efficient manner. This compound (CAS 17435-72-2) is a prime example of such a reagent.[1] It is a colorless to pale yellow oil characterized by an acrylate backbone, an ethyl ester, and a critical bromomethyl substituent.[2] This unique combination of functional groups makes it a potent electrophile for a variety of nucleophiles and a valuable monomer in polymer chemistry.[2][3]

The presence of the bromomethyl group adjacent to the electron-withdrawing acrylate system renders the allylic bromide highly susceptible to nucleophilic attack. This reactivity is central to its utility as an allylic alkylating agent.[1][4] Furthermore, the conjugated double bond acts as a Michael acceptor, opening up possibilities for conjugate addition reactions. These dual modes of reactivity, often proceeding under distinct reaction conditions, allow for sequential and controlled functionalization, making EBMA a cornerstone reagent for constructing densely functionalized molecules. Its applications are particularly notable in the synthesis of α-methylene lactones and lactams, structural motifs found in a number of biologically active natural products.[1][4][5]

Synthesis of this compound

The reliable and scalable synthesis of EBMA is crucial for its widespread application. Several synthetic routes have been reported, with the most common and practical methods starting from readily available precursors.

From Ethyl 2-(Hydroxymethyl)acrylate

A prevalent and efficient method for the synthesis of EBMA involves the bromination of ethyl 2-(hydroxymethyl)acrylate.[1][6] The precursor, ethyl 2-(hydroxymethyl)acrylate, can be synthesized via the Baylis-Hillman reaction between ethyl acrylate and formaldehyde.[7][8] The subsequent bromination is typically achieved using phosphorus tribromide (PBr₃) in an ethereal solvent at low temperatures.[1][6]

This transformation is a classic example of converting a primary alcohol to an alkyl bromide. The causality behind the choice of PBr₃ lies in its ability to effect the conversion under mild conditions, which is essential to avoid polymerization or other side reactions of the acrylate system. The reaction proceeds with high fidelity, often yielding the product in excellent yields after a simple workup.[1][6]

dot

Caption: Synthesis of EBMA via the Baylis-Hillman reaction and subsequent bromination.

From α-(Bromomethyl)acrylic Acid

An alternative route involves the esterification of α-(bromomethyl)acrylic acid.[9] This acid can be prepared from diethyl bis(hydroxymethyl)malonate by treatment with hydrobromic acid. The subsequent Fischer esterification with ethanol, typically under acidic catalysis, furnishes EBMA.[9] This method provides a viable alternative, particularly when the precursor acid is readily available.

Mechanistic Insights into Allylic Alkylation

The utility of EBMA as an allylic alkylating reagent stems from its ability to undergo nucleophilic substitution reactions. These reactions can proceed through different mechanisms, primarily Sₙ2 and Sₙ2', depending on the nature of the nucleophile and the reaction conditions.[10]

The Sₙ2 Pathway: Direct Displacement

In the Sₙ2 pathway, a nucleophile directly attacks the carbon atom bearing the bromine, leading to the displacement of the bromide ion. This results in the formation of a new carbon-nucleophile bond at the allylic position. This pathway is favored by "hard" nucleophiles and conditions that do not promote the formation of a delocalized carbocation intermediate.

dot

Caption: The Sₙ2 reaction pathway for EBMA.

The Sₙ2' Pathway: Conjugate Addition-Elimination

The Sₙ2' mechanism, also known as conjugate substitution, involves the initial attack of the nucleophile at the β-carbon of the acrylate system (the terminal carbon of the double bond).[10] This conjugate addition leads to the formation of an enolate intermediate. Subsequent elimination of the bromide ion regenerates the double bond, but now at a different position, resulting in an overall allylic substitution. This pathway is often favored by "soft" nucleophiles.

dot

Caption: The Sₙ2' reaction pathway for EBMA.

The choice between the Sₙ2 and Sₙ2' pathways can often be influenced by the steric and electronic properties of the nucleophile and the solvent. This regioselectivity is a key consideration in synthetic planning and can be exploited to achieve desired outcomes.

Experimental Protocols: A Self-Validating System

The following protocols are designed to be self-validating, meaning that the expected outcomes are well-established and can be readily verified by standard analytical techniques.

Synthesis of this compound from Ethyl 2-(hydroxymethyl)acrylate

This protocol is adapted from established literature procedures.[1][6]

Materials:

-

Ethyl 2-(hydroxymethyl)acrylate

-

Phosphorus tribromide (PBr₃)

-

Anhydrous diethyl ether

-

Water

-

Hexane

-

Anhydrous magnesium sulfate (MgSO₄)

-

Brine (saturated NaCl solution)

Procedure:

-

To a stirred solution of ethyl 2-(hydroxymethyl)acrylate (1.0 eq) in anhydrous diethyl ether at 0 °C under an inert atmosphere, add phosphorus tribromide (0.35 eq) dropwise.

-

Maintain the reaction mixture at 0 °C for 3 hours, then allow it to warm to room temperature and stir for an additional 1 hour.

-

Carefully quench the reaction by the slow addition of water at 0 °C.

-

Extract the product with hexane (3 x volume of ether).

-

Combine the organic layers and wash with brine (2 x volume of ether).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford this compound as a colorless oil.[1][6] The product can often be used in the next step without further purification.

Validation:

-

¹H NMR: The disappearance of the hydroxyl proton and the appearance of a singlet corresponding to the bromomethyl protons will be observed.

-